7-Methoxy-1-benzofuran-2-carboxamide

Descripción general

Descripción

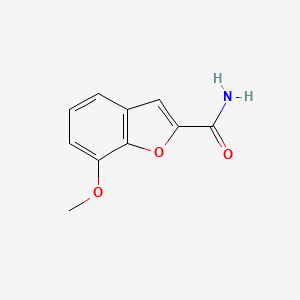

7-Methoxy-1-benzofuran-2-carboxamide is a compound with the molecular formula C10H9NO3 . It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives, including this compound, can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

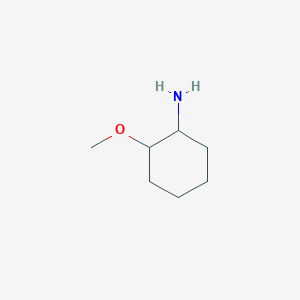

The molecular structure of this compound consists of a benzofuran ring with a methoxy group at the 7th position and a carboxamide group at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzofuran compounds in general have been shown to undergo various chemical reactions. For instance, benzofuran rings can be constructed through a unique free radical cyclization cascade or proton quantum tunneling .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found on databases like PubChem . It has a molecular formula of C10H9NO3 .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Benzofuran derivatives, including compounds like 7-Methoxy-1-benzofuran-2-carboxamide, have been recognized for their antimicrobial properties. Research highlights that benzofuran and its derivatives exhibit a wide range of biological and pharmacological applications. These compounds are noted for their efficiency in antimicrobial therapy and have been employed in the treatment of skin diseases such as cancer or psoriasis. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in designing antimicrobial agents that target various clinically approved targets. This area of study has seen considerable attention due to the potential of benzofuran derivatives in addressing the global challenge of antibiotic resistance. Researchers emphasize the need for continuous exploration in this domain to fully harness the therapeutic potential of benzofuran derivatives for treating microbial diseases (Hiremathad et al., 2015) (Hiremathad et al., 2015).

Biological Activities and Drug Prospects

Benzofuran compounds, including this compound, are ubiquitous in nature and exhibit strong biological activities. These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The potential applications of benzofuran compounds in various fields have garnered significant attention from chemical and pharmaceutical researchers. The review of recent studies sheds light on the important natural product sources of benzofuran derivatives, their biological activities, drug prospects, and the relationship between bioactivities and structures. The synthesis methods and the structure-activity relationships (SAR) of benzofuran derivatives are crucial for their development as effective therapeutic agents (Miao et al., 2019).

Benzofuran in Drug Design and Pharmacology

Benzofuran scaffolds, including this compound, play a fundamental role in the design of bioactive heterocycles. Their presence in numerous natural and synthetic compounds underscores their therapeutic significance. Benzofuran derivatives exhibit a broad range of biological activities, making them important in pharmaceuticals, agriculture, and polymers. The pharmacophore of benzofuran is essential in designing pronounced inhibitors against various diseases, viruses, fungi, microbes, and enzymes. The detailed study of structure-activity relationships (SAR) and the effect of specific functional groups on the activity of benzofuran compounds provide insights that are crucial for developing new drugs (Dawood, 2019).

Direcciones Futuras

Benzofuran compounds, including 7-Methoxy-1-benzofuran-2-carboxamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing benzofuran-based drugs for various diseases .

Mecanismo De Acción

Target of Action

7-Methoxy-1-benzofuran-2-carboxamide is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that this compound may interact with its targets to inhibit cell growth, particularly in cancer cells.

Biochemical Pathways

Given the biological activities of benzofuran derivatives, it can be inferred that the compound may affect pathways related to cell growth and proliferation, particularly in the context of cancer cells .

Result of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may result in the inhibition of cell growth, particularly in cancer cells.

Propiedades

IUPAC Name |

7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBMTZMEBSICRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363379 | |

| Record name | 7-methoxy-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53020-46-5 | |

| Record name | 7-methoxy-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B3060501.png)